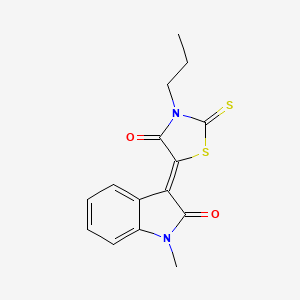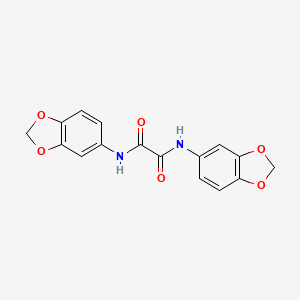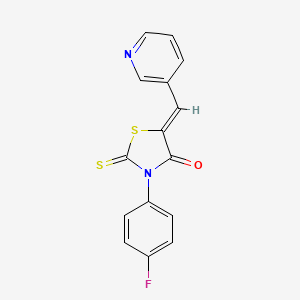![molecular formula C12H10N4O2S3 B3750959 4-[3-mercapto-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide](/img/structure/B3750959.png)
4-[3-mercapto-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide
Vue d'ensemble
Description
The compound “4-[3-mercapto-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide” is a derivative of 1,2,4-triazole . It contains three functional groups: amine, thioamide, and hydrazyl . The molecule is polar but with a C=S double bond .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The initial compound for this synthesis was thiophen-2-carboxylic acid, which was esterified and the resulting ethyl ester was subjected to hydrazinolysis . Thiophene carboxylic acid hydrazide was treated with carbon bisulfide in alkaline medium; the interaction product was the corresponding potassium dithiocarbazinate and was cyclized using hydrazine hydrate . The key intermediate 3-mercapto-4-amino-5-(thiophenyl-3)-1,2,4-triazole-4-H was alkylated with chloroacetic acid amides in the conditions for mercapto group alkylation .Molecular Structure Analysis
The molecular structure of the compound can be confirmed by spectroscopic techniques like IR, 1H NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring has been shown .Applications De Recherche Scientifique
Corrosion Inhibition of Metals
The 1,2,4-triazole moiety in this compound makes it an excellent candidate for preventing metal corrosion. Studies have shown that derivatives containing the triazole nucleus effectively inhibit corrosion in metals like copper, iron, and aluminum . These derivatives form a protective film on metal surfaces, displacing water molecules and providing a barrier against corrosive agents. Their environment-friendly nature, strong chemical activity, and low toxicity make them promising alternatives for corrosion protection.
Medicinal Chemistry
The 1,2,4-triazole scaffold serves as a versatile building block in medicinal chemistry. While the compound itself may not be directly used as a drug, its derivatives play crucial roles. For instance, antifungal drugs like fluconazole, isavuconazole, and voriconazole contain the 1,2,4-triazole moiety in their structures . Researchers continue to explore novel derivatives for various therapeutic applications, including anti-inflammatory, antitubercular, and anticonvulsant properties.
Weed Control and Agricultural Applications
The 4-amino-3-mercapto-1,2,4-triazole, a precursor to our compound, has weed-killing activity . This property underscores its potential in herbicides and agricultural applications. Researchers investigate modifications to enhance its efficacy while minimizing environmental impact.
Antibacterial and Antifungal Properties
Certain 1,2,4-triazole derivatives exhibit antibacterial and antifungal activities. For instance, compounds synthesized from 2-substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles have been screened for these properties . Further exploration of related derivatives may yield new antimicrobial agents.
Orientations Futures
The compound and its derivatives could be further explored for their potential pharmacological activities. The type and strength of pharmacological activity were significantly influenced by the substituents in the amide function of the thioacetamide residue and also by the radicals in positions 4 and 5 of the triazole ring . Therefore, future research could focus on synthesizing new derivatives with different substituents to enhance the desired pharmacological activities.
Mécanisme D'action
Target of Action
The compound “4-[3-mercapto-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide” is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . Therefore, the primary targets of this compound could be similar to those of other thiazole derivatives, which include various enzymes and receptors involved in microbial growth, viral replication, and cancer cell proliferation .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor signaling, or interfering with dna replication . The presence of the mercapto group and the 1,2,4-triazole ring in the compound could enhance its reactivity, allowing it to form covalent bonds with its targets and exert its biological effects .
Biochemical Pathways
The compound could affect multiple biochemical pathways due to the diverse biological activities of thiazole derivatives . For instance, it could impact the pathways involved in microbial growth, viral replication, inflammation, pain perception, and cancer cell proliferation . The downstream effects could include the inhibition of microbial and viral growth, reduction of inflammation and pain, and suppression of cancer cell proliferation .
Pharmacokinetics
Thiazole derivatives are generally well-absorbed and widely distributed in the body . They can be metabolized by various enzymes in the liver and excreted in the urine . The presence of the mercapto group and the 1,2,4-triazole ring could influence the compound’s ADME properties, potentially enhancing its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of thiazole derivatives, the compound could have multiple effects at the molecular and cellular levels . For instance, it could inhibit the growth of microbes and viruses, reduce inflammation and pain, and suppress the proliferation of cancer cells .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other substances, could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could affect the compound’s structure and reactivity, potentially altering its interaction with its targets and its biological effects . Furthermore, the presence of other substances could either enhance or inhibit the compound’s action through synergistic or antagonistic effects .
Propriétés
IUPAC Name |
4-(5-sulfanylidene-3-thiophen-2-yl-1H-1,2,4-triazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S3/c13-21(17,18)9-5-3-8(4-6-9)16-11(14-15-12(16)19)10-2-1-7-20-10/h1-7H,(H,15,19)(H2,13,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQNKODCPFSCMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=S)N2C3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-fluorobenzyl)thio]-5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B3750879.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3750899.png)


![N-allyl-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B3750922.png)

![7-benzyl-8,9-diphenyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3750936.png)

![2-(4-butoxy-3-methoxybenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B3750955.png)
![5-chloro-N-[1-(hydroxymethyl)propyl]-2-methoxybenzenesulfonamide](/img/structure/B3750964.png)
![ethyl {[3-(2-methoxyphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl]thio}acetate](/img/structure/B3750970.png)


![{3-[6-amino-2-(dimethylamino)-4-pyrimidinyl]phenyl}acetic acid](/img/structure/B3750997.png)